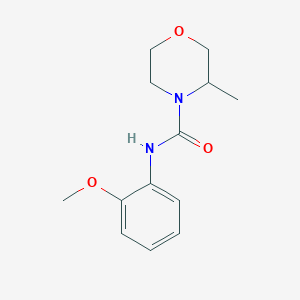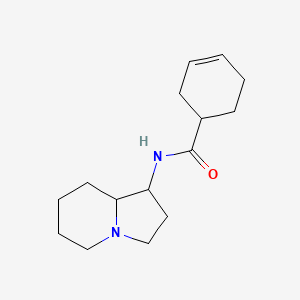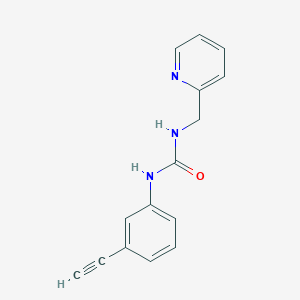
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide, also known as OI-1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. OI-1 is a cyclic amide that has a unique structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to act on the brain's neurotransmitter systems. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognitive function. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to enhance memory and cognitive function, reduce anxiety and stress, and have an anti-inflammatory effect. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have a positive effect on cardiovascular function, reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is its unique structure, which makes it a promising candidate for drug development. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have a low toxicity profile, making it a safer option for use in lab experiments. However, the synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is a challenging process, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide. One area of interest is the potential use of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research is the development of new synthetic methods for the production of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide, which could make it more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide and its potential therapeutic applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide involves a multistep process that includes the condensation of an aldehyde with an amine, followed by a cyclization reaction. The final step involves the introduction of a furan ring to the cyclic amide. The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is a challenging process that requires specialized skills and equipment.
Applications De Recherche Scientifique
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to have a positive effect on memory and cognitive function. Other areas of research include cancer, cardiovascular disease, and inflammation.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-11(6-9-18-10)14(17)15-12-5-8-16-7-3-2-4-13(12)16/h6,9,12-13H,2-5,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFZTCRZMSXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)


![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)


![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)

